molecular formula C9H15N3 B1646829 4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine CAS No. 64423-48-9

4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine

Cat. No. B1646829
CAS RN: 64423-48-9
M. Wt: 165.24 g/mol
InChI Key: OJQDVKRXYOZHRR-UHFFFAOYSA-N
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Description

“4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. For instance, one method involves the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride with 2,3-diaminopyridine in methanol, resulting in the corresponding 1H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring fused with a pyridine moiety . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . They can undergo various chemical reactions, including condensation, cyclization, and tautomerism .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 167.17 and a melting point of 265 .

Scientific Research Applications

Catalytic Activities in Organic Synthesis

4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been explored for their catalytic activities, particularly in the context of transfer hydrogenation reactions. For instance, ruthenium(II) complexes bearing imidazo[4,5-c]pyridine frameworks have demonstrated significant efficiency in catalyzing the transfer hydrogenation of ketones, achieving conversions up to 99% and high turnover frequencies (Li et al., 2015).

Scaffold in Medicinal Chemistry

The imidazo[4,5-c]pyridine scaffold is recognized for its versatility in medicinal chemistry due to its potential therapeutic applications. This heterocyclic framework has been the basis for the development of various compounds with anticancer, antimicrobial, and other bioactivities. The exploration of structural modifications on this scaffold aims to discover novel therapeutic agents with enhanced efficacy (Deep et al., 2016).

Synthesis Techniques

Advancements in synthesis techniques for imidazo[4,5-c]pyridines have been significant, focusing on efficient, green, and atom-economic methods. These include multicomponent reactions, tandem processes, and C-H functionalizations, which facilitate the creation of diverse derivatives for further exploration in various scientific domains (Pericherla et al., 2015).

Photophysical Properties and Sensing Applications

The imidazo[4,5-c]pyridine framework has been utilized in developing fluorescent probes due to its stable and emissive properties. These probes are particularly relevant in biological and chemical sensing, including applications in studying cell membrane dynamics and monitoring cellular health (Renno et al., 2022).

Metal Complexation for Material Science

Complexes derived from this compound have shown promise in material science. Specifically, copper(II) and cobalt(II) complexes exhibit unique structural configurations, with potential applications in catalysis and as functional materials (Drabina et al., 2012).

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, “4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine” and its derivatives could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

4-propan-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)8-9-7(3-4-10-8)11-5-12-9/h5-6,8,10H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQDVKRXYOZHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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